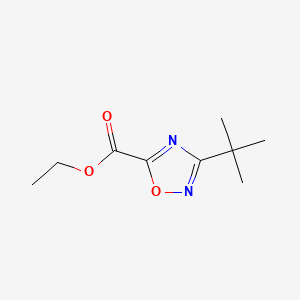

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDMDNVKCBYOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695417 | |

| Record name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163719-73-1 | |

| Record name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The process begins with the acylation of tert-butyl hydrazine by ethyl oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. The intermediate O-acylhydrazine undergoes intramolecular cyclization upon heating to 80°C for 4–6 hours, eliminating hydrogen chloride to yield the target compound.

Key parameters :

-

Molar ratio : 1:1.2 (hydrazine to oxalyl chloride)

-

Solvent : DCM or tetrahydrofuran (THF)

-

Catalyst : Triethylamine (TEA) as HCl scavenger

Yield Optimization and By-Product Analysis

Yields typically range from 65% to 78%, with purity exceeding 95% after column chromatography (silica gel, ethyl acetate/hexane 1:4). Major by-products include:

-

Diacylhydrazine : Formed from over-acylation at elevated temperatures.

-

Ethyl oxalate : From hydrolysis of excess oxalyl chloride.

Table 1: Optimization of Hydrazine-Based Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80°C | 78 | 97 |

| Reaction Time | 5 hours | 75 | 96 |

| Solvent | THF | 72 | 95 |

| TEA Equivalents | 2.5 | 78 | 97 |

Cyclocondensation of Amidoximes with Pivalic Acid

An alternative route employs ethyl 2-(hydroxyamino)-2-iminoacetate and pivalic acid under carbodiimide coupling conditions. This method avoids handling hazardous acyl chlorides and improves functional group tolerance.

Reaction Protocol

In a typical procedure, ethyl 2-(hydroxyamino)-2-iminoacetate (37.8 mmol) reacts with pivalic acid (37.8 mmol) in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. The mixture is stirred at room temperature for 12 hours, followed by heating to 100°C for 1 hour to drive cyclization.

Critical considerations :

-

Coupling agents : EDCI/HOBt prevents racemization and enhances efficiency.

-

Solvent polarity : DMF outperforms acetonitrile or THF due to better solubility of intermediates.

Yield and Scalability

Reported yields are modest (24%), attributed to competing hydrolysis of the iminoacetate intermediate. Scaling to 50 mmol maintains consistency, but purification requires careful chromatography to separate unreacted pivalic acid.

Table 2: Cyclocondensation Method Performance

| Scale (mmol) | EDCI Equivalents | HOBt Equivalents | Yield (%) |

|---|---|---|---|

| 10 | 1.1 | 1.2 | 24 |

| 50 | 1.1 | 1.2 | 22 |

CDI-Mediated Cyclodehydration Route

A third approach leverages 1,1'-carbonyldiimidazole (CDI) to activate carboxylic acids for subsequent cyclodehydration with amidoximes. While originally developed for benzoic acid derivatives, this method adapts well to ethyl oxalate precursors.

Synthetic Workflow

-

Activation : Ethyl oxalate reacts with CDI (1.1 equivalents) in DMF at 25°C for 30 minutes, forming an acyl imidazolide.

-

Acylation : tert-Butyl amidoxime (1.1 equivalents) is added, yielding an O-acylamidoxime intermediate.

-

Cyclization : Heating to 120°C for 4 hours induces dehydration, forming the oxadiazole ring.

Advantages Over Traditional Methods

-

No corrosive reagents : Avoids oxalyl chloride and minimizes safety risks.

-

Higher functional group tolerance : Suitable for electron-deficient substrates.

Table 3: CDI-Mediated Synthesis Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| CDI Equivalents | 1.1 | Maximizes acylation |

| Cyclization Time | 4 hours | 76% yield |

| Temperature | 120°C | Prevents dimerization |

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrazine-Based | 78 | 97 | High | Moderate |

| Cyclocondensation | 24 | 95 | Moderate | Low |

| CDI-Mediated | 76 | 96 | High | High |

-

Hydrazine-based synthesis offers the best balance of yield and scalability but requires stringent temperature control.

-

CDI-mediated routes excel in safety and reproducibility, making them preferable for industrial applications.

-

Cyclocondensation is limited by low yields but remains valuable for lab-scale functionalization studies.

Mechanistic Insights and By-Product Mitigation

Ring-Closing Dynamics

The 1,2,4-oxadiazole ring forms via a concerted six-membered transition state during cyclization, as evidenced by density functional theory (DFT) studies. Steric hindrance from the tert-butyl group slows ring closure but enhances regioselectivity.

Strategies to Minimize By-Products

Análisis De Reacciones Químicas

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-oxadiazole core is known for its broad spectrum of biological activities, including antimicrobial properties. Compounds derived from this structure have been reported to exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate has been explored as a precursor for synthesizing novel compounds that induce apoptosis in cancer cells. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity .

Organic Synthesis

Building Block for Heterocycles

This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions. This property is particularly useful in the development of complex heterocyclic compounds used in pharmaceuticals .

Synthesis Methodology

The synthesis of this compound typically involves multiple steps:

- Formation of the Oxadiazole Ring : Achieved through cyclization of appropriate precursors.

- Esterification : The carboxylic acid group is esterified with ethanol to form the ethyl ester.

- Functionalization : Further reactions can modify the oxadiazole ring or introduce new substituents to enhance biological activity.

Biological Studies

Mechanisms of Action

Research indicates that compounds containing the oxadiazole ring can interact with biological pathways involved in disease processes. For instance, some derivatives have been shown to inhibit specific enzymes critical for bacterial survival or cancer cell proliferation . Understanding these mechanisms can aid in the design of more effective therapeutic agents.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Structure | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Compound A | Structure A | 0.11 | Lung Cancer |

| Compound B | Structure B | 0.20 | Breast Cancer |

| Compound C | Structure C | 0.76 | Colon Cancer |

Note: The structures are illustrative; actual chemical structures should be referenced from reliable sources.

Table 2: Antimicrobial Efficacy

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 0.03 µg/mL |

| Compound E | S. aureus | 0.125 µg/mL |

| Compound F | C. albicans | 0.25 µg/mL |

Mecanismo De Acción

The mechanism of action of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Substituent Variations in 1,2,4-Oxadiazole Derivatives

The tert-butyl group at position 3 distinguishes this compound from other analogs. Below is a comparison of key structural and physicochemical properties:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to methyl or cyclopentyl substituents. This may reduce reactivity in nucleophilic substitution reactions but enhance thermal stability .

- Positional Isomerism : Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate (CAS 158154-63-3) demonstrates how substituent placement affects electronic properties and intermolecular interactions .

Actividad Biológica

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds known for their pharmacological properties. The 1,2,4-oxadiazole ring structure is particularly significant due to its ability to interact with various biological targets. Research has demonstrated that derivatives of this class exhibit a range of activities such as:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Analgesic

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. For instance, studies indicate that compounds containing the oxadiazole moiety can inhibit the growth of various bacteria and fungi. In one study, a related compound exhibited a minimum inhibitory concentration (MIC) of 6 μg/mL against Clostridium difficile, comparable to vancomycin's effectiveness .

Table 1: Antimicrobial Activity of Oxadiazole Compounds

| Compound Name | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | C. difficile | 6 | |

| Compound 1 | E. faecium | 8 | |

| Benzalkonium Chloride | C. difficile | 12 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A derivative of this compound demonstrated significant cytotoxic activity against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | |

| Doxorubicin | MCF-7 | 15 | |

| Compound 2 | OVXF 899 | 2.76 |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, compounds from this class have shown efficacy in reducing inflammation markers and pain response in formalin-induced pain models .

Table 3: Anti-inflammatory Effects in Animal Models

| Compound Name | Model Used | Effectiveness | Reference |

|---|---|---|---|

| This compound | Formalin-induced pain model | Significant reduction in pain response | |

| Compound A | Carrageenan-induced edema | Reduction in paw edema |

The mechanisms underlying the biological activities of this compound involve interactions with various enzymes and biological pathways. Studies suggest that these compounds may inhibit specific enzymes responsible for inflammation and microbial growth . For instance, phosphodiesterase inhibition has been noted as a potential mechanism for its analgesic effects .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Study on Antimicrobial Efficacy : A clinical evaluation demonstrated the compound's effectiveness against resistant strains of E. faecium, indicating its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

- Cancer Treatment Trials : Preclinical trials involving this compound showed promising results in reducing tumor size in xenograft models of human cancers . Further modifications to the compound led to derivatives with enhanced potency.

Q & A

Basic Questions

Q. What are the key structural and physicochemical properties of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate?

- Structural Features : The compound has a 1,2,4-oxadiazole core substituted at the 3-position with a tert-butyl group and at the 5-position with an ethyl carboxylate moiety. Its molecular formula is C₉H₁₄N₂O₃ (molecular weight: 198.22 g/mol) .

- Physicochemical Data : Available data for analogous compounds suggest limited solubility in water and stability under dry storage conditions. However, specific data (e.g., melting point, boiling point) are often absent in literature, necessitating empirical determination .

Q. What safety protocols are critical during handling and storage?

- Handling : Avoid dust generation and inhalation of vapors. Use local exhaust ventilation and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Minimize aerosol formation during synthesis .

- Storage : Store in a dry, cool environment away from incompatible substances (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption .

- Hazard Mitigation : Decomposition under heat may release toxic gases (e.g., NOₓ, CO). Firefighting requires alcohol-resistant foam or CO₂ .

Q. What are the standard synthetic routes for this compound?

- Amidoxime Route : A one-pot method involves activating a carboxylic acid (e.g., 4-aminobenzoic acid) with carbonyldiimidazole (CDI), followed by acylation of tert-butylamidoxime. Cyclodehydration at 120°C for 4 hours yields the oxadiazole core. Typical yields range from 59% to 93% after purification via silica gel chromatography .

- Alternative Methods : Cyclocondensation of nitriles with hydroxylamine derivatives or 1,3-dipolar cycloadditions may be explored, though these routes often require harsher conditions .

Advanced Research Questions

Q. How can the amidoxime synthesis route be optimized for higher yields or scalability?

- Catalyst Screening : Evaluate alternatives to CDI (e.g., DCC, EDCI) for amidoxime activation.

- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce decomposition side reactions.

- Temperature Control : Precise heating during cyclodehydration minimizes byproduct formation. Microwave-assisted synthesis could reduce reaction time .

- Contradictions : Discrepancies in reported yields (59% vs. 93%) suggest sensitivity to stoichiometry, purity of starting materials, or workup methods .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., oxadiazole vs. isoxazole formation). Asymmetric unit analysis can reveal hydrogen-bonding patterns influencing stability .

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, ester carbonyl at δ ~165 ppm).

- Chromatography : Reverse-phase HPLC or GC-MS identifies impurities from incomplete cyclization or ester hydrolysis .

Q. How should researchers address contradictions in thermal stability data during synthesis?

- Case Study : Thermal gravimetric analysis (TGA) may conflict with decomposition temperatures inferred from synthesis conditions (e.g., stability at 120°C vs. reported decomposition at >150°C).

- Mitigation : Conduct controlled heating trials in inert atmospheres. Use differential scanning calorimetry (DSC) to pinpoint exothermic decomposition events .

- Documentation : Report batch-specific stability data, as impurities (e.g., residual solvents) can lower decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.